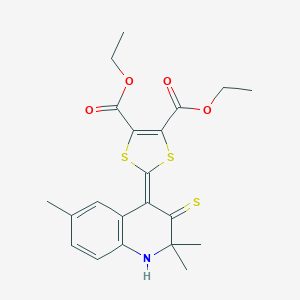
diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is an intriguing organosulfur compound known for its complex structure and versatile reactivity. This compound boasts a unique combination of sulfur-containing dithiole and quinoline moieties, making it a subject of interest in various fields such as organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate typically involves the condensation of appropriate precursors under specific reaction conditions. For example, a common route might start with the synthesis of the 2,2,6-trimethyl-3-thioxoquinoline intermediate, followed by its reaction with a dithiole-4,5-dicarboxylate derivative in the presence of suitable catalysts and solvents. Typical conditions may include elevated temperatures and inert atmospheres to ensure optimal yields.
Industrial Production Methods: Industrial production methods for this compound would likely leverage scalable synthetic routes that are both cost-effective and efficient. Catalytic systems and continuous flow processes could be employed to enhance the production rate and purity of the final product, while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate can undergo a variety of chemical reactions:
Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: : Can be reduced to form the corresponding dihydro derivative.
Substitution: : Involves nucleophilic or electrophilic substitution at specific positions on the quinoline or dithiole rings.
Common Reagents and Conditions: Common reagents might include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Typical conditions would vary depending on the desired transformation, but generally, reactions would be carried out in solvents like dichloromethane or toluene under controlled temperatures.
Major Products: The major products formed from these reactions would be dictated by the nature of the reacting species. For instance, oxidation would yield sulfoxides or sulfones, while reduction would result in dihydroquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: In the realm of chemistry, this compound serves as a building block for more complex molecular architectures
Biology: In biological research, diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate has been investigated for its potential as a pharmacophore. Studies suggest it may exhibit biological activity against certain disease targets, making it a candidate for drug development.
Medicine: In medicine, this compound's structural features make it a potential lead compound for the development of new therapeutic agents. Its ability to modulate biological pathways could be harnessed for treating various conditions, although extensive research is required to fully understand its pharmacological profile.
Industry: Industrially, this compound could be used in the development of advanced materials, such as organic semiconductors or catalytic systems. Its diverse reactivity profile makes it a versatile component in the synthesis of functionalized materials.
Mécanisme D'action
The mechanism by which diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate exerts its effects is largely dependent on its interactions with specific molecular targets. For example, it may act by inhibiting or activating certain enzymes or receptors, modulating signal transduction pathways, or interacting with nucleic acids.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: Compared to other quinoline derivatives, diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate stands out due to its unique combination of sulfur-containing groups and its versatile reactivity. While other compounds may share some structural similarities, none possess the exact configuration and functional groups that confer its distinct properties.
List of Similar Compounds:Quinoline: : The parent structure without the dithiole moiety.
2,3-Dihydroquinolin-4(1H)-one: : Lacks the sulfur-containing groups.
Dithiole-4,5-dicarboxylates: : Similar but without the quinoline scaffold.
In sum, this compound is a compound with rich potential for scientific exploration across various fields. With its unique structure and reactivity, it continues to be a focal point for research and development. Hope that gives you a good starting point!
Propriétés
IUPAC Name |
diethyl 2-(2,2,6-trimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S3/c1-6-25-18(23)15-16(19(24)26-7-2)29-20(28-15)14-12-10-11(3)8-9-13(12)22-21(4,5)17(14)27/h8-10,22H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZHBAMWWCDALS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C2C3=C(C=CC(=C3)C)NC(C2=S)(C)C)S1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[2-(1,3-benzoxazol-2-yl)-3-oxo-1-propenyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B412940.png)

![5-{[2-(1,3-Benzoxazol-2-yl)-2-cyanovinyl]amino}-2-chlorobenzoic acid](/img/structure/B412942.png)
![3,4-Dimethoxybenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B412943.png)
![3-Nitrobenzaldehyde [4-(diphenylamino)-6-(1-naphthylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B412946.png)

![5-[3-(2,4-Dichlorophenyl)-2-propenoyl]-2,2'-bithiophene](/img/structure/B412949.png)

![Methyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B412953.png)


![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B412959.png)

